N,N-diethyl-2-[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide
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Overview
Description
N,N-diethyl-2-[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide is a synthetic compound belonging to the class of coumarin derivatives. Coumarins are a group of naturally occurring compounds known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethyl-2-[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide typically involves the reaction of 7-hydroxy-4-methylcoumarin with ethylchloroacetate, followed by the addition of hydrazine hydrate . The reaction is carried out in a solvent such as dry DMF (dimethylformamide) and requires heating at 70°C. The completion of the reaction is monitored using thin-layer chromatography (TLC) .
Industrial Production Methods
Industrial production methods for coumarin derivatives often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow synthesis and the use of green solvents and catalysts are employed to make the process more efficient and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
N,N-diethyl-2-[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halides or other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base such as potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
N,N-diethyl-2-[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex coumarin derivatives.
Biology: Investigated for its antimicrobial and anti-inflammatory properties.
Industry: Utilized in the production of optical brighteners and fluorescent dyes.
Mechanism of Action
The mechanism of action of N,N-diethyl-2-[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit bacterial DNA gyrase, leading to antimicrobial effects . The compound’s anti-inflammatory properties could be attributed to its ability to modulate the activity of enzymes involved in the inflammatory response .
Comparison with Similar Compounds
Similar Compounds
7-hydroxycoumarin: Known for its antimicrobial and anticancer activities.
4-methylumbelliferone: Exhibits anti-inflammatory and antiviral properties.
Warfarin: A well-known anticoagulant used in medicine.
Uniqueness
N,N-diethyl-2-[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide is unique due to its specific structural modifications, which may enhance its biological activity and selectivity compared to other coumarin derivatives .
Properties
IUPAC Name |
N,N-diethyl-2-(4-ethyl-8-methyl-2-oxochromen-7-yl)oxyacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO4/c1-5-13-10-17(21)23-18-12(4)15(9-8-14(13)18)22-11-16(20)19(6-2)7-3/h8-10H,5-7,11H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDLWIJVQSPUSLN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)OC2=C1C=CC(=C2C)OCC(=O)N(CC)CC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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